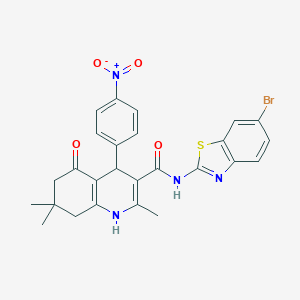
N-(6-bromo-1,3-benzothiazol-2-yl)-2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-bromo-1,3-benzothiazol-2-yl)-2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide, also known as BRQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
Aplicaciones Científicas De Investigación
N-(6-bromo-1,3-benzothiazol-2-yl)-2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of N-(6-bromo-1,3-benzothiazol-2-yl)-2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is in the field of cancer research. Several studies have demonstrated that N-(6-bromo-1,3-benzothiazol-2-yl)-2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide exhibits potent anti-cancer activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, N-(6-bromo-1,3-benzothiazol-2-yl)-2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor growth in animal models.
Mecanismo De Acción
The mechanism of action of N-(6-bromo-1,3-benzothiazol-2-yl)-2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell proliferation and survival. One of the primary targets of N-(6-bromo-1,3-benzothiazol-2-yl)-2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer cells. N-(6-bromo-1,3-benzothiazol-2-yl)-2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been shown to inhibit the activation of Akt and mTOR, leading to the induction of apoptosis and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects:
N-(6-bromo-1,3-benzothiazol-2-yl)-2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been shown to exhibit several biochemical and physiological effects in animal models. In addition to its anti-cancer activity, N-(6-bromo-1,3-benzothiazol-2-yl)-2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been shown to possess anti-inflammatory, anti-oxidant, and neuroprotective properties. Additionally, N-(6-bromo-1,3-benzothiazol-2-yl)-2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(6-bromo-1,3-benzothiazol-2-yl)-2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide for lab experiments is its relatively low toxicity compared to other anti-cancer drugs. Additionally, N-(6-bromo-1,3-benzothiazol-2-yl)-2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is stable and can be easily synthesized in large quantities. However, one of the limitations of N-(6-bromo-1,3-benzothiazol-2-yl)-2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is its poor solubility in water, which can make it difficult to administer in animal models.
Direcciones Futuras
There are several future directions for the research of N-(6-bromo-1,3-benzothiazol-2-yl)-2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide. One potential direction is the development of more potent derivatives of N-(6-bromo-1,3-benzothiazol-2-yl)-2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide that exhibit improved solubility and bioavailability. Additionally, further studies are needed to elucidate the precise mechanism of action of N-(6-bromo-1,3-benzothiazol-2-yl)-2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide and to identify additional targets of this compound. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(6-bromo-1,3-benzothiazol-2-yl)-2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide in humans and to determine its potential as a therapeutic agent for the treatment of cancer and other diseases.
Conclusion:
In conclusion, N-(6-bromo-1,3-benzothiazol-2-yl)-2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a promising compound that has demonstrated potent anti-cancer activity and several other biochemical and physiological effects. Although further research is needed to fully understand the mechanism of action of N-(6-bromo-1,3-benzothiazol-2-yl)-2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide and to evaluate its potential as a therapeutic agent, the current evidence suggests that this compound has significant potential for the treatment of cancer and other diseases.
Métodos De Síntesis
The synthesis of N-(6-bromo-1,3-benzothiazol-2-yl)-2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves a multi-step process that includes the reaction of 6-bromo-1,3-benzothiazole-2-amine with 2,7,7-trimethyl-4-(4-nitrophenyl)-5,6,7,8-tetrahydroquinoline-3-carboxylic acid, followed by the addition of acetic anhydride and triethylamine. The resulting product is then purified through column chromatography to obtain N-(6-bromo-1,3-benzothiazol-2-yl)-2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide in high purity.
Propiedades
Nombre del producto |
N-(6-bromo-1,3-benzothiazol-2-yl)-2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide |
|---|---|
Fórmula molecular |
C26H23BrN4O4S |
Peso molecular |
567.5 g/mol |
Nombre IUPAC |
N-(6-bromo-1,3-benzothiazol-2-yl)-2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C26H23BrN4O4S/c1-13-21(24(33)30-25-29-17-9-6-15(27)10-20(17)36-25)22(14-4-7-16(8-5-14)31(34)35)23-18(28-13)11-26(2,3)12-19(23)32/h4-10,22,28H,11-12H2,1-3H3,(H,29,30,33) |
Clave InChI |
TYOXGFXUNWOYIQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)NC4=NC5=C(S4)C=C(C=C5)Br |
SMILES canónico |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)NC4=NC5=C(S4)C=C(C=C5)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-amino-N-(4-phenyl-1,3-thiazol-2-yl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304139.png)
![3-amino-6-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304140.png)
![2-amino-4-[4-(dimethylamino)phenyl]-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B304141.png)





![2-amino-4-(1,3-benzodioxol-5-yl)-3-(4-methylbenzoyl)-1-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinolin-5-one](/img/structure/B304155.png)
![2-amino-4-(1,3-benzodioxol-5-yl)-3-benzoyl-1-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinolin-5-one](/img/structure/B304156.png)
![2-amino-3-benzoyl-4-(4-bromophenyl)-7,7-dimethyl-1-[2-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinolin-5-one](/img/structure/B304158.png)
![2-amino-3-(4-methylbenzoyl)-1-[2-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one](/img/structure/B304159.png)
![2-amino-3-benzoyl-1-[2-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one](/img/structure/B304160.png)